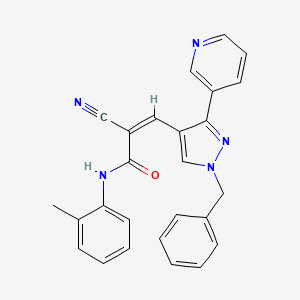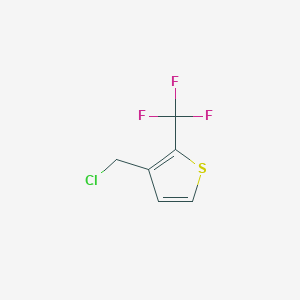
3-(chloromethyl)-2-(trifluoromethyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(chloromethyl)-2-(trifluoromethyl)thiophene: is a heterocyclic compound containing a thiophene ring substituted with chloromethyl and trifluoromethyl groups. Thiophene derivatives are known for their aromatic properties and are widely used in organic synthesis, pharmaceuticals, and materials science due to their unique electronic properties .
Wirkmechanismus
Target of Action
The primary targets of Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)- are carbon-centered radical intermediates . The trifluoromethyl group in the compound plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)-: interacts with its targets through a process known as trifluoromethylation . This process involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethylation process affected by Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)- leads to the creation of new compounds with altered properties . These changes can have downstream effects on various biochemical pathways, particularly those involved in the synthesis of pharmaceuticals, agrochemicals, and materials .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)- The trifluoromethyl group is known to improve the pharmacokinetic properties of various compounds .
Result of Action
The molecular and cellular effects of Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)- 's action are primarily seen in its ability to modify the properties of carbon-centered radical intermediates . This can lead to the creation of new compounds with potential applications in various fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the chloromethylation of 2-(trifluoromethyl)thiophene using formaldehyde and hydrochloric acid under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled temperature and pressure conditions to facilitate the chloromethylation process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(chloromethyl)-2-(trifluoromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The trifluoromethyl group can be reduced to a difluoromethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate)
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Major Products:
Substitution: Thiophene derivatives with various functional groups
Oxidation: Thiophene sulfoxides and sulfones
Reduction: Thiophene derivatives with difluoromethyl groups
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(chloromethyl)-2-(trifluoromethyl)thiophene is used as a building block in the synthesis of more complex organic molecules. Its unique electronic properties make it valuable in the development of organic semiconductors and conductive polymers .
Biology and Medicine: In medicinal chemistry, thiophene derivatives are explored for their potential as pharmaceutical agents. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the materials science industry, this compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to improve the efficiency and stability of these materials makes it a valuable component .
Vergleich Mit ähnlichen Verbindungen
Thiophene, 2-(trifluoromethyl)-: Lacks the chloromethyl group, leading to different reactivity and applications.
Thiophene, 3-(methyl)-2-(trifluoromethyl)-: Contains a methyl group instead of a chloromethyl group, affecting its chemical behavior and uses.
Uniqueness: 3-(chloromethyl)-2-(trifluoromethyl)thiophene is unique due to the presence of both chloromethyl and trifluoromethyl groups, which confer distinct electronic properties and reactivity. This combination makes it particularly valuable in the synthesis of specialized materials and pharmaceuticals .
Eigenschaften
IUPAC Name |
3-(chloromethyl)-2-(trifluoromethyl)thiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3S/c7-3-4-1-2-11-5(4)6(8,9)10/h1-2H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXPREOMIXIPCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CCl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

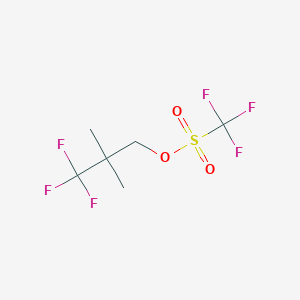
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2410187.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2410188.png)

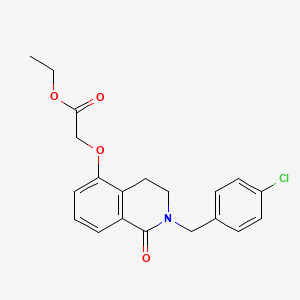
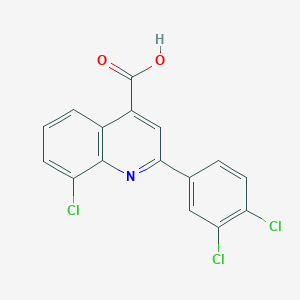
![2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride](/img/structure/B2410198.png)
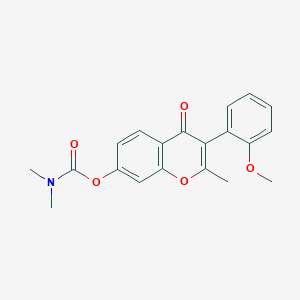
![N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2410200.png)
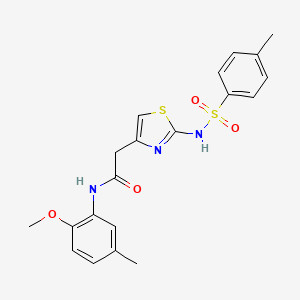
![N-(acetyloxy)-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]amine](/img/structure/B2410202.png)
![2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2410203.png)
